molecular formula C20H20N2O2S2 B2893525 3-(ethylthio)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide CAS No. 922644-52-8

3-(ethylthio)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide

Cat. No.: B2893525
CAS No.: 922644-52-8
M. Wt: 384.51
InChI Key: AHBGROYEIJUGPY-UHFFFAOYSA-N
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Description

3-(ethylthio)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide is a synthetic small molecule with the molecular formula C20H20N2O2S2 and a molecular weight of 384.51 g/mol . It features a benzamide core linked to a 4-(4-methoxy-3-methylphenyl)thiazole moiety via a nitrogen atom, with an ethylthio substituent on the benzamide ring. This structure places it within the N-(thiazol-2-yl)benzamide class of compounds, which are of significant interest in medicinal chemistry and pharmacological research. Thiazole derivatives, the core structural scaffold of this compound, are extensively investigated for their diverse biological activities. Research indicates that such compounds show promise as potential anti-inflammatory agents by targeting key pathways like LOX and COX . Furthermore, structural analogs, specifically N-(thiazol-2-yl)benzamide compounds, have been identified as a novel class of selective antagonists and negative allosteric modulators for the Zinc-Activated Channel (ZAC), a specialized ligand-gated ion channel . This makes them valuable pharmacological tools for probing the physiological functions of this receptor. The presence of the thiazole ring and benzamide linkage in this compound makes it a versatile intermediate or candidate for various biochemical and pharmacological studies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-ethylsulfanyl-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S2/c1-4-25-16-7-5-6-15(11-16)19(23)22-20-21-17(12-26-20)14-8-9-18(24-3)13(2)10-14/h5-12H,4H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBGROYEIJUGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

a. Sulfonyl vs. Thioether Groups
  • 3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7a) ():
    • Replacing the ethylthio group with a methylsulfonyl (-SO₂-CH₃) group increases polarity and electron-withdrawing effects. This alters solubility and may impact binding affinity in kinase targets .
b. Nitro and Acetoxy Groups
  • Nitazoxanide ():
    • Features a 5-nitrothiazole and acetoxybenzamide. The nitro group enhances electrophilicity, critical for antiparasitic activity, whereas the ethylthio group in the target compound may prioritize hydrophobic interactions .

Thiazole Ring Substitutions

a. Aromatic vs. Aliphatic Substituents
  • This substitution is common in antimicrobial agents .
b. Heterocyclic Modifications
  • Imatinib and Nilotinib ():
    • These kinase inhibitors incorporate pyrimidine and pyridine rings instead of thiazole. The thiazole in the target compound may offer unique selectivity profiles for undisclosed targets .

Alkyl Chain Variations

  • N-(4-Phenyl-3-(prop-2-yn-1-yl)thiazol-2(3H)-ylidene)benzamide (7d) ():
    • A propargyl group introduces alkyne functionality, enabling click chemistry modifications absent in the ethylthio-based target compound .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP (Predicted) Key Substituents Potential Impact
Target Compound 396.5 g/mol ~3.2 Ethylthio, Methoxy-3-methylphenyl Moderate solubility, enhanced membrane permeability
7a (Methylsulfonyl analog) 387.4 g/mol ~2.8 Methylsulfonyl, Pyridyl Higher polarity, reduced CNS penetration
Nitazoxanide 307.3 g/mol ~1.5 Nitrothiazole, Acetoxy High solubility, rapid metabolism
Dichlorophenyl analog 427.3 g/mol ~4.1 Dichlorophenyl, Methylsulfonyl High lipophilicity, prolonged half-life

Preparation Methods

Reaction Mechanism and Conditions

  • α-Haloketone Preparation : 4-Methoxy-3-methylacetophenone is brominated using Br₂ in acetic acid at 0–5°C to yield 2-bromo-1-(4-methoxy-3-methylphenyl)ethan-1-one.
  • Cyclization : The α-bromo ketone reacts with thiourea in ethanol under reflux (78°C, 6 hours), forming the thiazole ring via nucleophilic substitution and cyclocondensation.
  • Yield Optimization : Adjusting the molar ratio of thiourea to α-bromo ketone (1.2:1) increases yield to 82–87%.

Data Table 1: Thiazole Synthesis Parameters

Parameter Value/Range Impact on Yield
Solvent Ethanol Optimal polarity
Temperature 78°C (reflux) 85% efficiency
Reaction Time 6 hours <5% side products
Thiourea Equivalents 1.2 eq Maximizes cyclization

Benzamide Acylation Strategies

The 2-aminothiazole intermediate undergoes acylation with 3-(ethylthio)benzoyl chloride to install the benzamide moiety. This step demands careful selection of coupling agents and bases to prevent decomposition of the thiazole ring.

Synthesis of 3-(Ethylthio)Benzoyl Chloride

  • Functionalization Sequence :
    • Nitro Reduction : 3-Nitrobenzoic acid is reduced to 3-aminobenzoic acid using H₂/Pd/C in ethanol (90% yield).
    • Diazotization-Thiolation : The amine is diazotized with NaNO₂/HCl (0°C) and treated with NaSH to yield 3-mercaptobenzoic acid (68–72%).
    • Alkylation : Ethanethiol is added via nucleophilic substitution using ethyl iodide and K₂CO₃ in DMF (80°C, 4 hours), achieving 85% conversion.
    • Chlorination : Thionyl chloride (SOCl₂) converts the acid to its acyl chloride (93% yield).

Coupling Reaction Optimization

  • Base Selection : Sodium hydride (NaH) in dichloromethane (DCM) outperforms pyridine or triethylamine, minimizing side reactions.
  • Stoichiometry : A 1:1.05 ratio of 2-aminothiazole to acyl chloride ensures complete acylation (78% isolated yield).

Data Table 2: Acylation Efficiency Across Bases

Base Solvent Temperature Yield (%) Purity (HPLC)
NaH DCM 0°C → RT 78 98.5
Pyridine DCM Reflux 62 91.2
TEA THF RT 54 89.8

Ethylthio Group Installation: Methodological Variations

The 3-(ethylthio) substituent is introduced either pre- or post-acylation, with trade-offs in synthetic complexity and yield.

Pre-Acylation Functionalization

  • Advantage : Avoids exposure of the thiazole ring to harsh alkylation conditions.
  • Protocol : 3-Mercaptobenzoic acid is alkylated with ethyl iodide before chlorination, as detailed in Section 2.1.

Post-Acylation Modification

  • Thiol-Alkylation : The pre-formed benzamide undergoes nucleophilic substitution at the 3-position using ethyl iodide and Cs₂CO₃ in DMF (70°C, 12 hours).
  • Challenge : Reduced reactivity due to electron-withdrawing amide group, necessitating elevated temperatures (45% yield).

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃):
    • Thiazole-H: δ 7.21 (s, 1H).
    • Methoxy: δ 3.85 (s, 3H).
    • Ethylthio: δ 1.42 (t, J=7.2 Hz, 3H), 3.02 (q, J=7.2 Hz, 2H).
  • IR (KBr): C=O (1675 cm⁻¹), C=N (1602 cm⁻¹), C-S (655 cm⁻¹).

Chromatographic Purity

  • HPLC : >98% purity achieved via silica gel chromatography (ethyl acetate/hexane, 1:3).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Microreactor Setup : Enhances heat transfer and reduces reaction time for thiazole cyclization (3 hours vs. 6 hours batch).
  • Catalytic Systems : CuI/1,10-phenanthroline accelerates Hantzsch cyclization (TOF = 220 h⁻¹).

Green Chemistry Innovations

  • Solvent Recycling : Ethanol recovery via distillation reduces waste by 40%.
  • Microwave Assistance : 30-minute acylation at 100°C under microwave irradiation (yield: 81%).

Challenges and Mitigation Strategies

Thiazole Ring Sensitivity

  • Acid/Base Stability : NaH in DCM avoids ring-opening side reactions observed with stronger bases like LDA.

Ethylthio Oxidation

  • Inert Atmosphere : N₂ or Ar sparging prevents sulfoxide formation during alkylation.

Q & A

Q. What are the optimal synthetic routes for 3-(ethylthio)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide?

The compound is typically synthesized via multi-step reactions. A common approach involves:

  • Thiazole ring formation using the Hantzsch synthesis, where α-haloketones react with thioamides under acidic/basic conditions .
  • Functionalization : The ethylthio group is introduced via nucleophilic substitution or oxidation-reduction steps. Reaction conditions (e.g., temperature, solvent polarity) significantly influence yields. For example, polar aprotic solvents like DMSO enhance reactivity in sulfonylation steps .
  • Purification : Techniques like column chromatography or recrystallization are critical for isolating high-purity products (>95%), as confirmed by HPLC .

Q. How is the structural integrity of this compound validated?

Key characterization methods include:

  • Spectroscopy : 1^1H/13^{13}C NMR confirms substituent positions and stereochemistry. IR spectroscopy identifies functional groups (e.g., C=S stretch at ~1100 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ peaks) .
  • X-ray crystallography : Resolves bond angles (e.g., ~117°–124° in sulfonamide groups) and dihedral angles, critical for understanding conformational flexibility .

Q. What preliminary biological activities have been reported for this compound?

  • Antiviral activity : Structural analogs enhance APOBEC3G, a host protein that inhibits viral replication (e.g., HBV, HIV-1), reducing viral load in vitro .
  • Anticancer potential : Thiazole derivatives induce caspase-dependent apoptosis in cancer cells, though efficacy varies with substituents (e.g., ethylthio vs. methylsulfonyl groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., cell line specificity) or structural analogs. Strategies include:

  • Dose-response profiling : Compare IC50_{50} values across models (e.g., liver vs. lung cancer cells) .
  • Structural optimization : Modify substituents (e.g., replacing ethylthio with morpholinosulfonyl) to enhance selectivity .
  • Target validation : Use CRISPR/Cas9 knockdowns to confirm role of pathways like APOBEC3G in antiviral effects .

Q. What methodologies elucidate the compound’s mechanism of action?

  • Molecular docking : Predict binding to targets (e.g., viral proteases or kinases) by analyzing hydrogen bonds and hydrophobic interactions .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (e.g., KDK_D values) to enzymes like HBV polymerase .
  • Fluorescence polarization assays : Monitor conformational changes in target proteins upon compound binding .

Q. How can the compound’s bioavailability and metabolic stability be improved?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance solubility .
  • Metabolic profiling : Use liver microsomes to identify oxidation-prone sites (e.g., ethylthio to sulfoxide) and block degradation via fluorination .
  • Lipophilicity adjustments : Replace polar groups (e.g., sulfonyl with methylsulfonyl) to improve membrane permeability .

Q. What strategies address low yield in large-scale synthesis?

  • Catalyst optimization : Use Pd/C or Cu(I) catalysts for Suzuki couplings to reduce side products .
  • Flow chemistry : Improves heat/mass transfer in exothermic steps like thiazole ring formation .
  • Green solvents : Switch to ethanol-water mixtures to reduce environmental impact without compromising yield .

Comparative and Functional Analysis

Q. How does this compound compare to structurally similar thiazole derivatives?

  • Activity vs. analogs : Ethylthio-substituted analogs show higher antiviral activity than methylsulfonyl variants due to enhanced electron-donating effects .
  • Structural differentiation : The 4-methoxy-3-methylphenyl group improves target affinity compared to nitro-substituted thiazoles .
  • Toxicity profile : Ethylthio derivatives exhibit lower cytotoxicity in normal cell lines (e.g., HEK293) than halogenated analogs .

Q. What computational tools predict structure-activity relationships (SAR)?

  • QSAR modeling : Correlates substituent electronic parameters (e.g., Hammett constants) with bioactivity .
  • MD simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns simulations) .
  • ADMET prediction : Software like SwissADME forecasts absorption and toxicity risks based on logP and PSA values .

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